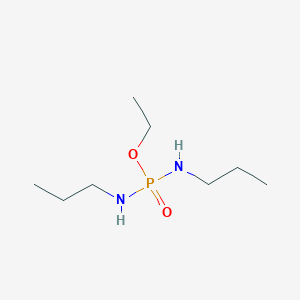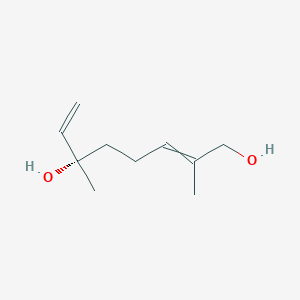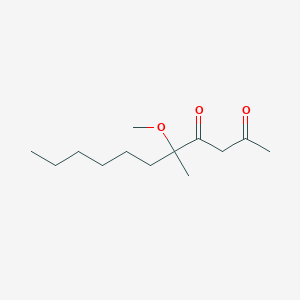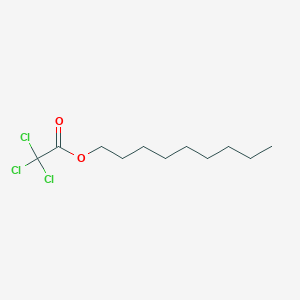
Nonyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Nonyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with nonanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion .
Analyse Des Réactions Chimiques
Nonyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form trichloroacetic acid and nonanol.
Reduction: It can be reduced to form nonyl dichloroacetate or nonyl monochloroacetate under specific conditions.
Substitution: The chlorine atoms in the trichloroacetate moiety can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives
Applications De Recherche Scientifique
Nonyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of surfactants and emulsifiers.
Biology: It is utilized in biochemical studies to precipitate proteins and nucleic acids, aiding in the purification and analysis of these macromolecules.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as active pharmaceutical ingredients.
Industry: It is employed in the formulation of industrial cleaning agents and as a component in certain types of coatings and adhesives .
Mécanisme D'action
The mechanism of action of nonyl trichloroacetate involves its ability to interact with biological macromolecules. In biochemical applications, it precipitates proteins and nucleic acids by disrupting their solubility in aqueous solutions. This property is leveraged in various purification protocols. The ester linkage in this compound can also undergo hydrolysis, releasing trichloroacetic acid, which further contributes to its biochemical activity .
Comparaison Avec Des Composés Similaires
Nonyl trichloroacetate can be compared with other trichloroacetate esters, such as:
- Methyl trichloroacetate
- Ethyl trichloroacetate
- Butyl trichloroacetate
These compounds share similar chemical properties but differ in their ester groups, which can influence their solubility, reactivity, and applications. This compound is unique due to its longer nonyl chain, which imparts distinct hydrophobic characteristics and makes it suitable for specific industrial and biochemical applications .
Propriétés
Numéro CAS |
65611-32-7 |
|---|---|
Formule moléculaire |
C11H19Cl3O2 |
Poids moléculaire |
289.6 g/mol |
Nom IUPAC |
nonyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C11H19Cl3O2/c1-2-3-4-5-6-7-8-9-16-10(15)11(12,13)14/h2-9H2,1H3 |
Clé InChI |
KZFXYGVHWVJDHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


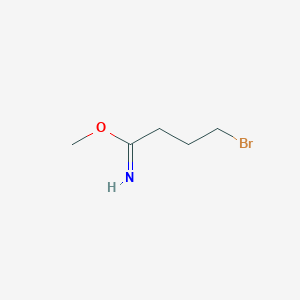

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)
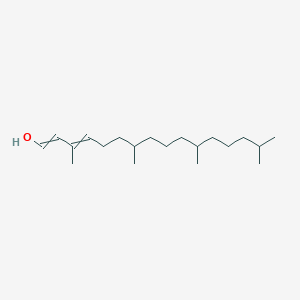

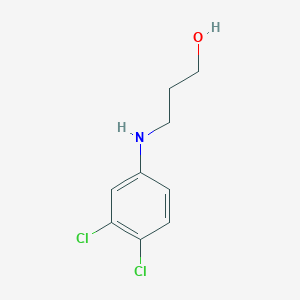
![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)

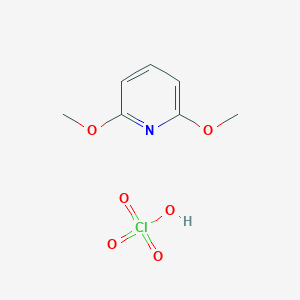
![Diethyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14483620.png)
![Benzamide, N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]-4-nitro-](/img/structure/B14483621.png)
